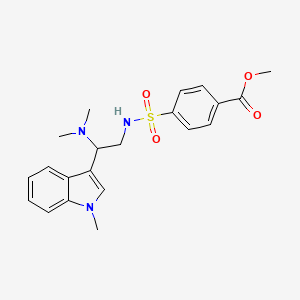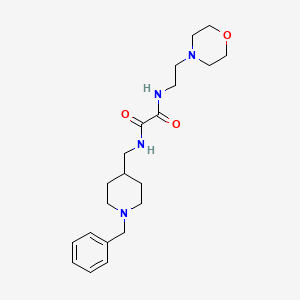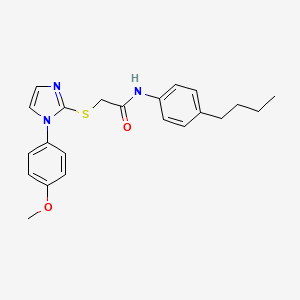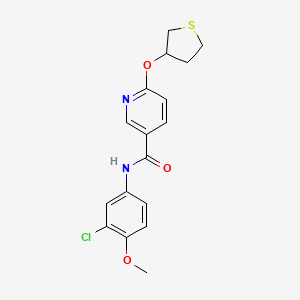
methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
Methyl 4-(N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)sulfamoyl)benzoate plays a pivotal role in synthetic chemistry, particularly in the creation of heterocyclic compounds. Its reactivity with NH-acidic compounds like saccharin and phthalimide leads to the formation of 8-membered heterocycles, exemplified by its conversion into various sulfamoylbenzamide derivatives and imidazole derivatives through reduction, rearrangement, and thermolysis reactions. These transformations underline its utility in constructing complex molecular architectures, significant for advancing synthetic methodologies and understanding reaction mechanisms (Chaloupka et al., 1977).
Antimicrobial Activity
A notable application of compounds related to this compound includes their antimicrobial properties. For instance, derivatives carrying the biologically active sulfonamide moiety have exhibited promising antibacterial and antifungal activities. These compounds have shown higher activity compared to reference drugs against a spectrum of Gram-positive, Gram-negative bacteria, and fungi, highlighting their potential as templates for developing new antimicrobial agents (Ghorab et al., 2017).
Heterocyclic System Synthesis
The molecule serves as a precursor in synthesizing diverse heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, indicating its versatility in organic synthesis. These compounds are crucial for pharmaceutical research, offering a pathway to novel therapeutic agents (Selič et al., 1997). Moreover, its application extends to the synthesis of azine moieties and their characterization, which are integral to studies in molecular electronics, photonics, and materials science, showcasing the compound's broad utility across different scientific domains (Kurian et al., 2013).
特性
IUPAC Name |
methyl 4-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-23(2)20(18-14-24(3)19-8-6-5-7-17(18)19)13-22-29(26,27)16-11-9-15(10-12-16)21(25)28-4/h5-12,14,20,22H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRADHNRCWXEJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)
![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)




![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)




![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)

